molecular formula C10H12FNO B14834679 3-Cyclopropoxy-2-fluoro-N-methylaniline CAS No. 1243394-49-1

3-Cyclopropoxy-2-fluoro-N-methylaniline

Cat. No.: B14834679
CAS No.: 1243394-49-1
M. Wt: 181.21 g/mol
InChI Key: IJEDHODPQQZSDV-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-fluoro-N-methylaniline is an organic compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a methylaniline moiety. It is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-fluoro-N-methylaniline typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a fluorinated aromatic compound with a cyclopropoxy group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-fluoro-N-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-Cyclopropoxy-2-fluoro-N-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-fluoro-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and fluorine atom can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-fluoro-N-methylaniline is unique due to the presence of both the cyclopropoxy group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity. These features make it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

1243394-49-1

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-cyclopropyloxy-2-fluoro-N-methylaniline

InChI

InChI=1S/C10H12FNO/c1-12-8-3-2-4-9(10(8)11)13-7-5-6-7/h2-4,7,12H,5-6H2,1H3

InChI Key

IJEDHODPQQZSDV-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)OC2CC2)F

Origin of Product

United States

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